molecular formula C22H20N2O3S B2377175 7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 423131-53-7

7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2377175
CAS No.: 423131-53-7
M. Wt: 392.47
InChI Key: VKYDCRJKGPBMIM-UHFFFAOYSA-N
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Description

7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a useful research compound. Its molecular formula is C22H20N2O3S and its molecular weight is 392.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Studies detail the synthesis of various novel compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been synthesized with the aim of exploring their anti-inflammatory and analgesic properties, showcasing the broad utility of benzoxazine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
  • Antimicrobial and Antitumor Activities : Another focus area includes the synthesis and evaluation of antimicrobial and antitumor activities of new 1,2,4-triazole derivatives and pyrazole derivatives, underlining the potential of benzoxazine analogs in developing new therapeutic agents with specific biological activities (Bektaş et al., 2007), (Cui et al., 2019).

Properties

IUPAC Name

7-methoxy-5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-25-15-7-3-6-14(12-15)22-24-18(13-17(23-24)20-10-5-11-28-20)16-8-4-9-19(26-2)21(16)27-22/h3-12,18,22H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYDCRJKGPBMIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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